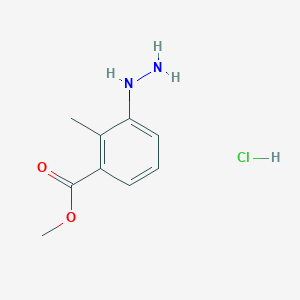

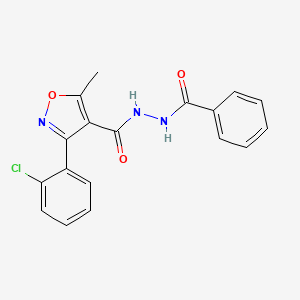

![molecular formula C26H23N5O3 B2905136 N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1207029-89-7](/img/structure/B2905136.png)

N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms . Triazoles are known to exhibit a broad range of biological activities .

Synthesis Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles often involves the reaction of an aryl/alkyl halide, alkynes, and NaN3 .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring, a quinoxaline ring, and a benzyl group. The triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . They can react with both electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .Applications De Recherche Scientifique

Antioxidant Properties

This compound may exhibit antioxidant properties due to its structural similarity to other benzyl derivatives that have been shown to possess such activity . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Anti-inflammatory Activity

The presence of a benzyl group in the compound’s structure suggests potential anti-inflammatory effects . Anti-inflammatory agents are important in the treatment of conditions like arthritis and may also reduce the risk of some cancers.

Antiviral Applications

Compounds with similar structures have demonstrated antiviral activities . This suggests that N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide could be explored as a potential treatment for viral infections.

Antibacterial Effects

The antibacterial potential of this compound could be significant, considering the bioactivity of related molecules . Research into new antibacterial agents is vital due to the increasing problem of antibiotic resistance.

Cancer Treatment

Benzyl derivatives have been associated with cytotoxic activity against various cancer cell lines . This compound could be part of novel therapies targeting specific types of cancer.

Diabetes Management

Given the role of oxidative stress and inflammation in diabetes, this compound’s possible antioxidant and anti-inflammatory properties might be beneficial in managing diabetes-related complications .

Allergy Treatment

The anti-inflammatory properties of this compound could also make it a candidate for treating allergic reactions, which are essentially inflammatory responses .

Arthritis Therapy

Lastly, the potential anti-inflammatory effects of this compound could be harnessed in the development of new treatments for arthritis, providing relief from joint pain and inflammation .

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the 1,2,4-triazole ring , which is a common structural moiety in many drugs with a wide range of pharmacological activity .

Mode of Action

The 1,2,4-triazole ring in its structure can be considered a bioisostere of an amide, ester, or carboxyl groups . This suggests that the compound might interact with its targets through similar mechanisms as other drugs containing these groups.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,4-triazole derivatives generally exhibit good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that triazoles and their derivatives can have adverse events such as hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3/c1-17-12-18(2)14-20(13-17)34-25-24-29-30(16-23(32)27-15-19-8-4-3-5-9-19)26(33)31(24)22-11-7-6-10-21(22)28-25/h3-14H,15-16H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIRJAWANFELAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

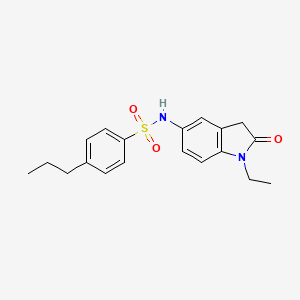

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)

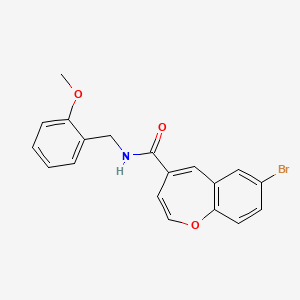

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)

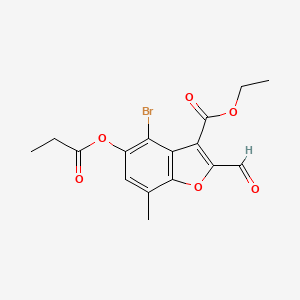

![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)

![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)

![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)